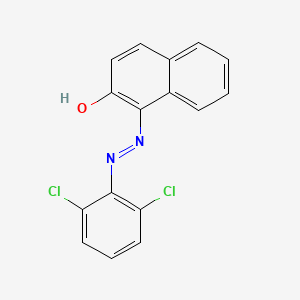

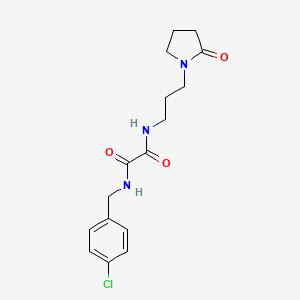

(2E)-1-(4-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

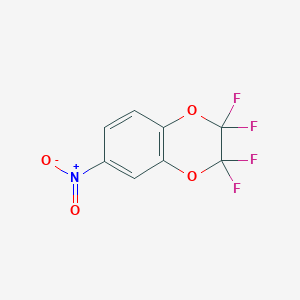

(2E)-1-(4-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one, also known as HMQP, is a synthetic compound with potential therapeutic applications. HMQP belongs to the class of chalcones, which are known for their anti-inflammatory, antioxidant, and anticancer properties.

Aplicaciones Científicas De Investigación

Antiproliferative and Cytotoxic Activities

Research has shown that derivatives of the specified compound exhibit significant antiproliferative and cytotoxic activities against various cancer cell lines. For example, certain 3-phenylquinolinylchalcone derivatives have been synthesized and evaluated for their antiproliferative activities, identifying compounds with potential as lead compounds for further development due to their significant activity against non-small cell lung cancers and breast cancers (Tseng et al., 2013). These findings indicate the therapeutic potential of these compounds in cancer treatment.

Antibacterial Activity

The antibacterial activities of compounds related to the specified chemical have also been studied, revealing their potential as antibacterial agents. For instance, the synthesis and evaluation of novel quinoline derivatives have shown promising results in corrosion inhibition, which indirectly highlights their potential stability and activity in various conditions (Erdoğan et al., 2017). Another study on N-((6-Bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide has demonstrated good antibacterial activity, suggesting the use of these compounds in developing new antibacterial agents (Cai Zhi, 2010).

Antimicrobial Screening

Compounds synthesized from reactions involving methoxy-substituted quinolines have been screened for their antimicrobial activities against different microorganisms. The synthesis approach, whether via microwave or conventional methods, and the subsequent screening for antibacterial and antifungal activities, highlight the broad-spectrum potential of these compounds in antimicrobial applications (Rana et al., 2008).

Fluorescence Properties for Analytical Applications

The fluorescence properties of certain quinoline derivatives make them suitable for analytical applications, such as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography. This indicates the versatility of these compounds beyond therapeutic uses, extending into analytical chemistry for the detection and quantification of biological and chemical substances (Yoshida et al., 1992).

Potential in Drug Development

The design, synthesis, and preclinical evaluation of new derivatives show significant inhibitory activity against tumor cell lines, offering insights into the development of new drug candidates. For instance, derivatives have been evaluated for cytotoxic activity, highlighting the importance of structural modifications to enhance efficacy and selectivity for potential antitumor agents (Li-Chen Chou et al., 2010).

Propiedades

IUPAC Name |

(E)-1-(4-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c1-23-17-9-10-18-14(12-17)2-5-15(20-18)6-11-19(22)13-3-7-16(21)8-4-13/h2-12,21H,1H3/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTRARAQHYPZQB-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)C=CC(=O)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1-(4-hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B2825068.png)

![3-{[(3-methoxyphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2825075.png)

![2,2-Dimethyl-5-[(pyridin-2-ylamino)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2825078.png)

![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2825085.png)

![3-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-4-phenyl-1,2,4-triazole](/img/structure/B2825086.png)